(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The cyclobutyl group adds a unique structural feature, making this compound valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out in aqueous media under mild and catalyst-free conditions, ensuring chemoselectivity in the presence of ambident nucleophiles . The Fmoc protection is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on a solid support, ensuring high yields and purity . The Fmoc group is removed using a base such as piperidine, allowing for the sequential addition of amino acids.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Fmoc Protection: 9-fluorenylmethyloxycarbonyl chloride, sodium carbonate.
Deprotection: Piperidine.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Major Products
The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and coupled peptides.
Scientific Research Applications
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Fmoc-modified peptides can be used in drug delivery systems due to their ability to self-assemble and form stable structures.
Biomaterials: The compound can be used to create bio-inspired materials with applications in cell cultivation and tissue engineering.
Catalysis: Fmoc-modified amino acids can serve as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The cyclobutyl group may influence the conformation and stability of the resulting peptides, potentially affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Fmoc-amino)-4-methylpentanoic acid: Another Fmoc-protected amino acid with a different side chain.
(S)-2-(Fmoc-amino)-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is unique due to its cyclobutyl side chain, which imparts distinct structural and conformational properties. This uniqueness can influence the self-assembly and stability of peptides synthesized using this compound, making it valuable for specific applications in drug delivery and biomaterials .
Properties
IUPAC Name |
(2S)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKMSXJXOUESS-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.